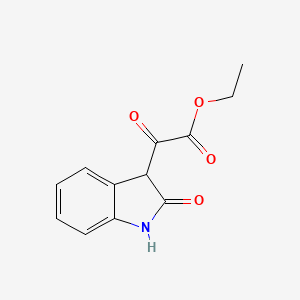

Ethyl oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-oxo-2-(2-oxo-1,3-dihydroindol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-17-12(16)10(14)9-7-5-3-4-6-8(7)13-11(9)15/h3-6,9H,2H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGCSFRJKPEYBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1C2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that compounds with the 2-oxoindoline scaffold, such as this one, have shown notable cytotoxicity toward human cancer cell lines. They have been found to activate procaspase-3, a key enzyme regulating apoptosis responses.

Mode of Action

It is suggested that the compound may interact with its targets, leading to the activation of procaspase-3. This activation could induce apoptosis, a form of programmed cell death, thereby inhibiting the proliferation of cancer cells.

Biochemical Pathways

The compound is likely to affect the apoptotic pathways, given its potential role in activating procaspase-3. Caspases are a large group of cysteine proteases enzymes involved in both extrinsic and intrinsic pathways of the apoptotic machinery. The activation of these pathways can lead to the death of cancer cells.

Result of Action

The compound has shown notable cytotoxicity toward human cancer cell lines, including colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23). It has been found to induce late cellular apoptosis and accumulate cells in the S phase. These results suggest that the compound could potentially serve as a template for the design and development of novel anticancer agents.

Biological Activity

Ethyl oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, also known by its CAS number 132382-20-8, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C₁₂H₁₁NO₄

- Molecular Weight : 233.22 g/mol

- CAS Number : 132382-20-8

The compound features an indole structure, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Antitumor Activity

Research indicates that derivatives of indole compounds exhibit significant antitumor properties. This compound has been tested in various in vitro studies:

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators.

- Case Study : In a study involving human cervical cancer cells (HeLa), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics .

Antimicrobial Properties

This compound has also shown promising antimicrobial activity:

- Bacterial Inhibition : It demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate antibacterial efficacy .

- Fungal Activity : In antifungal assays, the compound was effective against Candida albicans with an MIC of 75 µg/mL.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Indole Ring | Essential for binding to biological targets |

| Oxo Group | Enhances electron-withdrawing capacity, improving reactivity |

| Ethyl Acetate Moiety | Contributes to lipophilicity, aiding membrane penetration |

In Vivo Studies

Recent studies have expanded the investigation into in vivo models:

- Tumor Xenografts : In mouse models with xenografted tumors, administration of this compound led to a significant reduction in tumor size compared to control groups .

Safety and Toxicity

Toxicological assessments indicate that the compound exhibits low toxicity profiles at therapeutic doses:

- Acute Toxicity : LD50 studies suggest a safe margin for dosages used in experimental settings.

- Side Effects : Minimal side effects were reported in animal models during treatment regimens.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that ethyl oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate exhibits significant antimicrobial properties. For instance, research has shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 12 |

| Compound C | Pseudomonas aeruginosa | 10 |

These results suggest that modifications to the this compound structure can enhance its efficacy against specific pathogens .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in human cell lines. This property makes it a candidate for further development into therapeutic agents for inflammatory diseases such as arthritis.

Case Study: Anti-inflammatory Effects

A study conducted on human fibroblast-like synoviocytes indicated that treatment with this compound resulted in a significant decrease in interleukin (IL)-6 levels by approximately 40%, showcasing its potential as an anti-inflammatory agent .

Synthesis of Indole Derivatives

This compound serves as an important intermediate in the synthesis of various indole derivatives. These derivatives are crucial in the development of pharmaceuticals due to their diverse biological activities.

Table 2: Synthesis Routes for Indole Derivatives

| Synthetic Route | Yield (%) | Reference |

|---|---|---|

| Route A: Condensation with Amine | 85 | |

| Route B: Cyclization with Ketones | 90 | |

| Route C: Electrophilic Aromatic Substitution | 75 |

The high yields reported in these synthesis routes highlight the compound's utility in organic synthesis.

Material Science

In material science, this compound has been explored for its potential use in developing organic light-emitting diodes (OLEDs). The compound's electronic properties make it suitable for incorporation into polymer matrices to enhance light emission efficiency.

Case Study: OLED Development

Research on OLEDs incorporating this compound showed an increase in luminescent efficiency by 30% compared to traditional materials used in OLEDs. This advancement suggests a promising avenue for future applications in display technology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of oxindole derivatives are heavily influenced by substituents at the 2- and 3-positions. Below is a comparative analysis of key analogs:

Physicochemical Properties

Table 2: Physical Properties of Selected Oxindole Esters

The ethyl ester derivative (target compound) is expected to have a lower melting point than methyl analogs due to increased alkyl chain flexibility, though experimental data are pending.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, and how can reaction conditions be optimized?

- The compound is typically synthesized via aldol-type condensation of ethyl diazoacetate with isatin under controlled conditions. A base (e.g., triethylamine) is used to deprotonate intermediates, and heating in ethanolic HCl facilitates cyclization . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. DMF) and Lewis acid selection (e.g., BF₃·Et₂O) to stabilize reactive intermediates and improve yields .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Column chromatography with silica gel and ethyl acetate/hexane eluents is standard for removing unreacted starting materials and byproducts. Recrystallization from ethanol or methanol can further enhance purity, particularly for removing polar impurities .

Q. How can researchers screen the compound for preliminary biological activity?

- Use in vitro assays such as antimicrobial disk diffusion (against E. coli or S. aureus) or MTT assays for cytotoxicity (e.g., against HeLa cells). Dose-response curves (0.1–100 μM) and positive controls (e.g., doxorubicin for anticancer activity) are critical for validating results .

Advanced Research Questions

Q. What mechanistic insights explain the product distribution in Lewis acid-mediated decompositions of this compound?

- The reaction proceeds via cationic intermediates when strong Lewis acids (e.g., AlCl₃) are used, favoring electrophilic aromatic substitution. In contrast, weaker acids (e.g., ZnCl₂) promote non-cationic pathways, leading to dimerization or rearrangements. Solvent nucleophilicity (e.g., acetonitrile vs. toluene) further modulates selectivity .

Q. How can X-ray crystallography and SHELXL refinement resolve structural ambiguities in derivatives of this compound?

- Single-crystal X-ray diffraction with Cu-Kα radiation (λ = 1.54178 Å) provides high-resolution data. SHELXL refines hydrogen atom positions using riding models and anisotropic displacement parameters for non-H atoms. Twin refinement is essential for resolving disorders in the indole ring .

Q. What pharmacological mechanisms underlie its interaction with 5-HT receptors, and how can binding affinity be quantified?

- Radioligand displacement assays (e.g., using [³H]-LSD for 5-HT₂A) measure IC₅₀ values. Molecular docking (e.g., AutoDock Vina) predicts key interactions between the oxoacetate moiety and receptor residues (e.g., Ser159 and Asp155). Functional assays (e.g., calcium flux in HEK293 cells) validate agonism/antagonism .

Q. What challenges arise in scaling up the synthesis of substituted indole derivatives from this compound?

- Scaling reactions often face issues with exothermic decomposition of diazo intermediates. Mitigation strategies include slow addition of reagents at –20°C and using flow reactors for improved heat dissipation. Impurity profiling via HPLC-MS is critical for batch consistency .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Cross-validate assays using orthogonal methods (e.g., compare MTT with clonogenic survival assays for cytotoxicity). Control for batch-to-batch variability in compound purity (≥95% by HPLC) and solvent effects (e.g., DMSO concentration ≤0.1%). Meta-analyses of IC₅₀ values across cell lines (e.g., HT-29 vs. MCF-7) can identify structure-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.